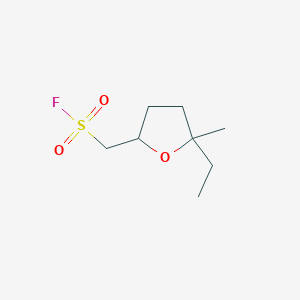

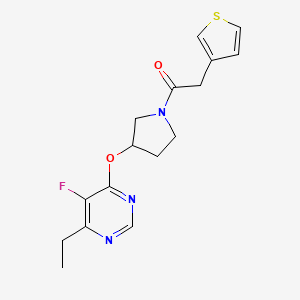

(5-Ethyl-5-methyloxolan-2-yl)methanesulfonyl fluoride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(5-Ethyl-5-methyloxolan-2-yl)methanesulfonyl fluoride, also known as EMSF, is a chemical compound that has gained significant attention in scientific research due to its unique properties. EMSF is a sulfonamide-based compound that has been synthesized through various methods and has shown promising results in the field of biochemistry and physiology.

Applications De Recherche Scientifique

Application in Acetylcholinesterase Research

Methanesulfonyl fluoride is studied for its interaction with acetylcholinesterase, an important enzyme in the nervous system. It reacts with the enzyme to produce a methanesulfonyl enzyme derivative. This reaction is affected by substituted ammonium ions, which can significantly increase the reaction rate (Kitz & Wilson, 1963).

Use in Selective Fluorination

This compound is used in the selective fluorination of various alcohols via nucleophilic substitution, providing a method for synthesizing complex fluorinated organic compounds. For example, ethyl 1-fluoromethylpyrazole-4-carboxylate and N-fluoromethylphthalimide have been synthesized using this approach (Makino & Yoshioka, 1987).

Development in Battery Technology

Methanesulfonyl fluoride plays a role in the direct fluorination of materials for lithium batteries. It has been used in the production of trifluoromethanesulfonyl fluoride, an intermediate in lithium battery electrolytes (Kobayashi et al., 2003).

Radiochemical Applications

It is involved in the preparation of [(18)F]Fluorothiols, a new generation of peptide labeling reagents for positron emission tomography (PET). These compounds have significant potential for the chemoselective labeling of peptides as tracers for PET imaging (Glaser et al., 2004).

In Chemical Synthesis

The compound is used in the cleavage of alkylsilanes by strong acids, contributing to the formation of methanesulfonyl fluoride and furthering our understanding of organometallic chemistry (Harbordt & O'Brien, 1970).

Influence on Enzyme Reactions

Studies have shown that fluoride affects the reactions of methanesulfonates with acetylcholinesterase, inhibiting sulfonylation but not affecting desulfonylation. This provides insights into enzyme behavior in the presence of different chemical groups (Greenspan & Wilson, 1970).

Propriétés

IUPAC Name |

(5-ethyl-5-methyloxolan-2-yl)methanesulfonyl fluoride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15FO3S/c1-3-8(2)5-4-7(12-8)6-13(9,10)11/h7H,3-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REWNBKOKARIJNF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCC(O1)CS(=O)(=O)F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15FO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Ethyl-5-methyloxolan-2-yl)methanesulfonyl fluoride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B2412727.png)

![ethyl 3-cyano-2-(4-ethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2412728.png)

![(1S,2S,5R,6S)-2-amino-6-ethoxycarbonylbicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B2412734.png)

![N-[(6-bromopyridin-3-yl)sulfonyl]-3-methanesulfonyl-4-methylbenzamide](/img/structure/B2412735.png)

![5-(4-fluorobenzyl)-8-methoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2412737.png)

![5-(3-Methoxyphenyl)-1,3,8,8-tetramethyl-5,7,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6-trione](/img/structure/B2412738.png)

![2-[5-Formyl-1-(4-methylphenyl)imidazol-4-yl]sulfanylacetic acid](/img/structure/B2412742.png)

![4-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]-3-methylbenzamide](/img/structure/B2412746.png)

![N-[3-(1H-benzimidazol-2-yl)propyl]-2,2-dimethylpropanamide](/img/structure/B2412748.png)